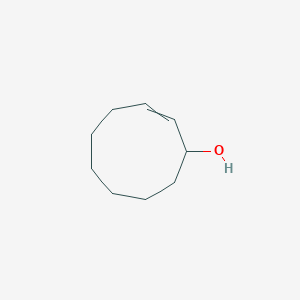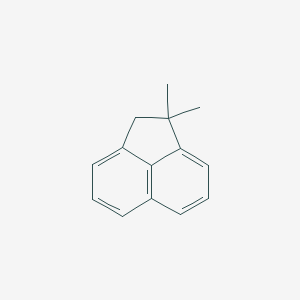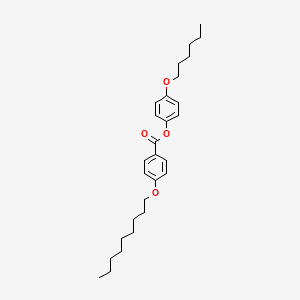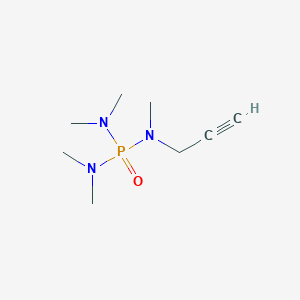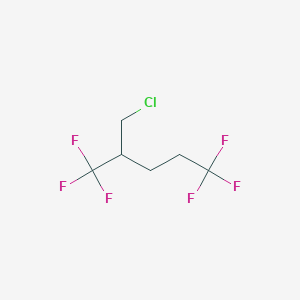
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the fluorophenyl group imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Material Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Ethanone, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Ethanone, 1-(2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-
Comparison:
- Uniqueness: The presence of the fluorophenyl group in Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- imparts unique electronic properties compared to its chloro, bromo, and methyl analogs. This can affect its reactivity, binding affinity, and overall chemical behavior.
- Applications: While all these compounds may have similar applications in medicinal chemistry and material science, the specific properties of the fluorophenyl derivative may make it more suitable for certain applications, such as those requiring high binding specificity or unique electronic properties.
Eigenschaften
CAS-Nummer |
60850-74-0 |
|---|---|
Molekularformel |
C10H8FN3O |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8FN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |
InChI-Schlüssel |
DNGMSSQUHFMMIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
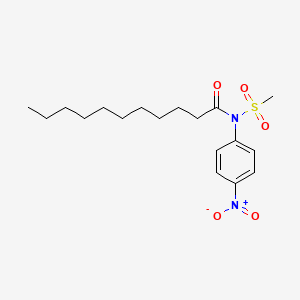
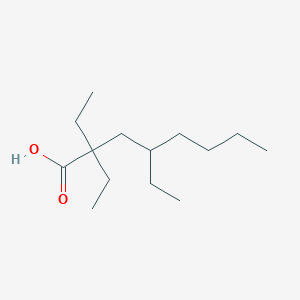
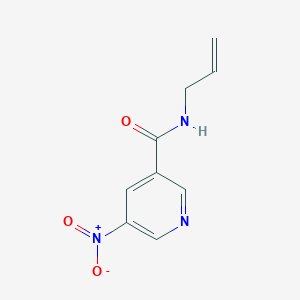
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
